2-Bromo-3-(4-fluorophenyl)propanamide
Overview
Description
“2-Bromo-3-(4-fluorophenyl)propanamide” is a chemical compound with the molecular formula C9H9BrFNO. It has a molecular weight of 246.08 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9BrFNO/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5H2,(H2,12,13) . This indicates the presence of a bromine atom at the 2nd position, a fluorine atom at the 4th position of the phenyl group, and an amide group attached to the propyl chain.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 246.08 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Properties
- Practical Synthesis of Related Compounds : The synthesis of 2-Fluoro-4-bromobiphenyl, a compound related to 2-Bromo-3-(4-fluorophenyl)propanamide, demonstrates the utility of cross-coupling reactions and diazotization in producing halogenated aromatic compounds. This methodology could inform synthetic routes for this compound by illustrating practical approaches to incorporating halogen atoms into complex organic frameworks (Qiu et al., 2009).
Environmental and Biological Research
- Biological Production and Downstream Processing : The research on 1,3-propanediol and 2,3-butanediol production highlights the importance of microbial processes in synthesizing chemicals with wide application ranges, including potential relevance to the synthesis or degradation of compounds like this compound. This underscores the role of biotechnological methods in producing and processing chemical compounds (Xiu & Zeng, 2008).
Toxicology and Safety
- Toxicity and Safety Evaluations : While specific studies on this compound were not identified, the broader literature on the toxicology of similar compounds, such as 2,4,6-tribromophenol, provides a framework for assessing potential environmental and health impacts. Understanding the toxicokinetics and toxicodynamics of structurally related compounds can guide safety evaluations and regulatory considerations for new chemicals (Koch & Sures, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-bromo-3-(4-fluorophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLSMDMOUXWHQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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